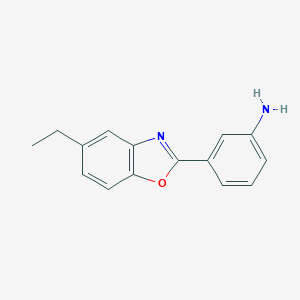

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, also known as EBP, is an organic compound that has been the subject of scientific research for many years. It is a member of the benzooxazol family and is composed of an ethyl group, a benzooxazol group, and a phenylamine group. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Plastic Scintillators and Luminescence

Plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including 2-biphenyl-5-phenyl-1,3-oxazole and others, are used for radiation detection due to their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study by Salimgareeva & Kolesov (2005) demonstrates how changing the conventional secondary solvents in these scintillators can improve their properties without altering their fundamental characteristics, highlighting the potential of such compounds in enhancing scintillator performance (Salimgareeva & Kolesov, 2005).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as a model for drug design, particularly in targeting AT-rich sequences. Issar & Kakkar (2013) review the uses of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, emphasizing the foundational role of such interactions in rational drug design and the investigation of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including those with benzooxazole structures, focuses on their application in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Lipunova et al. (2018) detail the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, showcasing the broad utility of these compounds in technology and materials science (Lipunova et al., 2018).

Propiedades

IUPAC Name |

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAMZMMYEPRNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(biphenyl-2-yloxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433591.png)

![N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433602.png)

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B433606.png)

![N'-[2-oxo-1-(2-propynyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B433607.png)

![2-(2,3-dimethylphenoxy)-N'-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433619.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B433625.png)

![2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433627.png)

![4-Benzyl-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B433633.png)

![4-Benzyl-2-bromo-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B433634.png)

![N-{3-[(5-benzyl-3-bromo-2-hydroxybenzylidene)amino]phenyl}-2-chlorobenzamide](/img/structure/B433635.png)

![N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B433643.png)